molecular formula C20H24N4O3S2 B2523122 3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421459-79-1

3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2523122
CAS No.: 1421459-79-1
M. Wt: 432.56
InChI Key: DIYVXZXMIJYXDW-UHFFFAOYSA-N
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Description

3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a high-purity chemical compound intended for research and development purposes. This synthetic molecule features a complex structure incorporating multiple heterocyclic systems, including a 1,2,4-triazol-5-one core and a piperidine ring, linked by a thiophene sulfonyl group. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be incorporated into compounds with a broad spectrum of pharmacological activities, such as anticonvulsant and actoprotective effects . Compounds containing triazole fragments have demonstrated significant research value in neuroscience, with some derivatives showing potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, potentially through interaction with GABA-A receptors and increasing GABA content in the brain . The specific structural motifs present in this compound—including the phenyl-substituted triazole and the sulfonyl group—are common in the design of bioactive molecules targeting neurological pathways. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate its full mechanistic profile and potential research applications.

Properties

IUPAC Name

5-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S2/c1-3-17-9-10-18(28-17)29(26,27)23-13-11-15(12-14-23)19-21-22(2)20(25)24(19)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYVXZXMIJYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazole ring, a piperidine moiety, and a sulfonyl group attached to an ethylthiophene. These structural elements contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₁N₃O₃S₂
Molecular Weight367.5 g/mol
CAS Number1235232-91-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Piperidine Intermediate : Reaction of 5-ethylthiophene-2-sulfonyl chloride with piperidine.
  • Triazole Ring Formation : Coupling the piperidine intermediate with appropriate reagents to form the triazole structure.
  • Final Coupling Reaction : Integrating all components under optimized conditions to yield the target compound.

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is believed to enhance binding affinity to these targets, potentially modulating their functions.

Pharmacological Studies

Recent studies have evaluated the compound's effects in various biological assays:

  • Antimicrobial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : In vitro studies revealed that the compound inhibits cell proliferation in several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 15 µg/mL and 30 µg/mL respectively.
  • Cytotoxicity in Cancer Cells : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 20 µM after 48 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural and physicochemical comparisons with analogues identified in the literature:

Compound Name/ID Core Structure Key Substituents/Modifications Molecular Weight (g/mol) Reference
Target Compound 1H-1,2,4-triazol-5(4H)-one 1-Methyl-4-phenyl, sulfonyl-piperidine-ethylthiophene ~451.5 (estimated)
1-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one 1H-1,2,4-triazol-5(4H)-one Acetyl-piperidine, isopropylthiophenyl, trifluoromethyl ~502.5 (estimated)
5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-2-mercapto-thiazol-4-one Thiazol-4(5H)-one Pyrazole-methylene, mercapto (–SH) 363.5
(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one Thiazol-4(5H)-one Piperidinyl, 4-methoxybenzylidene ~356.4 (estimated)
Complex triazolone derivative with difluorophenyl and triazolylmethyl groups 1H-1,2,4-triazol-5(4H)-one Difluorophenyl, triazolylmethyl, extended piperazine chain ~700 (estimated)

Detailed Analysis of Structural and Functional Differences

Triazolone Core vs. Thiazolone Core
  • Target Compound : The 1,2,4-triazol-5(4H)-one core offers two nitrogen atoms in the ring, enabling hydrogen bonding and metal coordination.
  • The mercapto (–SH) group in enhances hydrogen-bond donor capacity, unlike the sulfonyl group in the target.
Sulfonyl vs. Acetyl Linkers
  • The target’s sulfonyl (–SO₂–) linker increases polarity and metabolic stability compared to the acetyl (–CO–) linker in .
Substituent Effects
  • Ethylthiophene (Target) vs. Isopropylthiophenyl : The ethyl group offers moderate lipophilicity, whereas the bulkier isopropyl group in may hinder membrane permeability but enhance target binding through hydrophobic interactions.
  • 4-Methoxybenzylidene : A conjugated system that may enhance UV absorption, useful in analytical detection.

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The ethylthiophene and phenyl groups in the target compound suggest moderate lipophilicity (clogP ~3.5), favoring oral bioavailability. In contrast, ’s large molecular weight (~700) may limit absorption.
  • Solubility : The sulfonyl group improves aqueous solubility compared to acetyl or mercapto substituents in analogues.
  • Metabolic Stability : Sulfonyl and trifluoromethyl groups (in ) are likely to reduce metabolic degradation compared to methoxy or benzylidene groups.

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